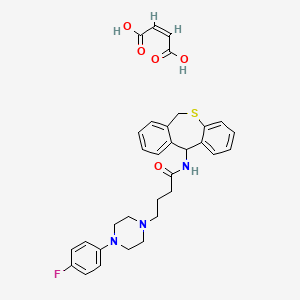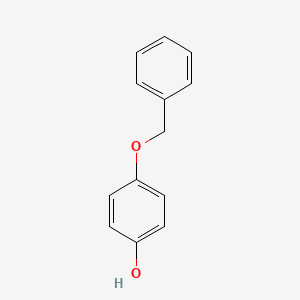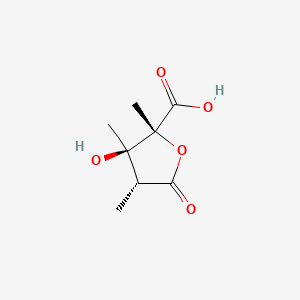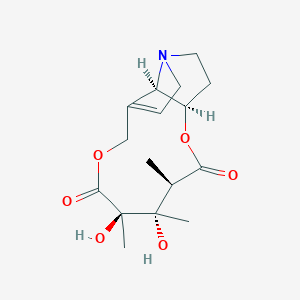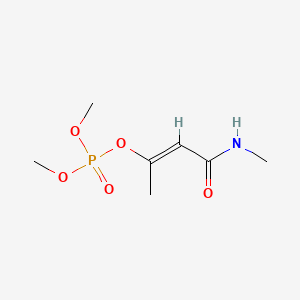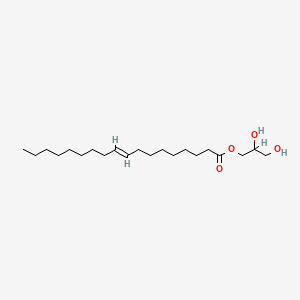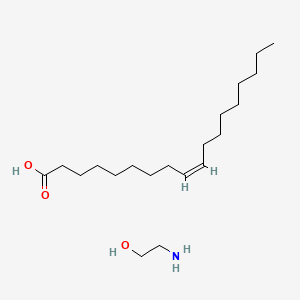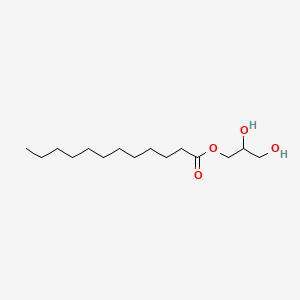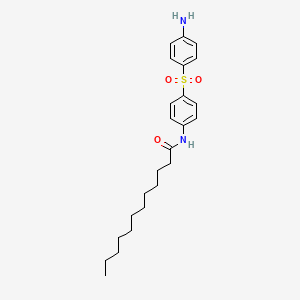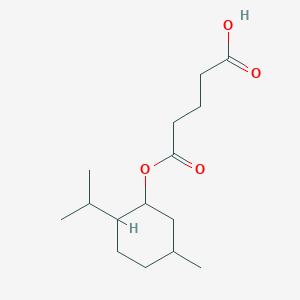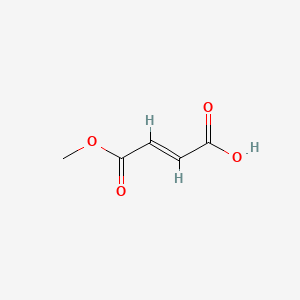
16-氨基-2,5,8,11,14-五氧杂十六烷
描述
m-PEG5-amine is a PEG derivative containing an amino group. The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful in the development of antibody drug conjugates.
科学研究应用
生物偶联
生物偶联是一种化学策略,用于在两个分子之间形成稳定的共价键,通常是一个蛋白质或肽与一个探针或配体 . “16-氨基-2,5,8,11,14-五氧杂十六烷”可用于生物偶联,以创建生物分子之间的稳定连接,用于各种研究应用 .
药物递送
在药物递送领域,“16-氨基-2,5,8,11,14-五氧杂十六烷”可用于创建药物递送系统 . 这些系统可以通过提高药物的特异性和减少脱靶效应来提高药物的治疗指数 .
PEG 水凝胶
“16-氨基-2,5,8,11,14-五氧杂十六烷”可用于形成 PEG(聚乙二醇)水凝胶 . 由于其生物相容性和可调的物理特性,这些水凝胶在组织工程和再生医学中具有应用 .
交联剂
作为交联剂,“16-氨基-2,5,8,11,14-五氧杂十六烷”可用于将聚合物链连接在一起,从而增强材料的性能 . 这在创建具有特定机械、热或化学抗性特性的材料方面可能有用 .
表面功能化
表面功能化是一种用于改变材料表面的过程,以增强其性能 . “16-氨基-2,5,8,11,14-五氧杂十六烷”可用于此过程以创建具有特定特性的表面,例如增加的亲水性或结合特定分子的能力 .
医学研究
“16-氨基-2,5,8,11,14-五氧杂十六烷”用于医学研究 . 它可以在各种方式中使用,例如在开发新的治疗策略或研究疾病机制中 .
纳米技术
在纳米技术领域,“16-氨基-2,5,8,11,14-五氧杂十六烷”可用于创建纳米级器件或材料 . 这些可以在药物递送、诊断和材料科学等领域应用 .
新材料研究
“16-氨基-2,5,8,11,14-五氧杂十六烷”可用于新材料的研究和开发 . 这可能涉及创建具有新颖特性的材料或改进现有材料 .
作用机制
Target of Action
It’s known that the amino group in the compound is reactive with carboxylic acids, activated nhs esters, and carbonyls (ketone, aldehyde) etc .
Mode of Action
The compound’s amino group is known to interact with carboxylic acids, activated nhs esters, and carbonyls (ketone, aldehyde), potentially leading to various biochemical reactions .
生化分析
Biochemical Properties
2,5,8,11,14-Pentaoxahexadecan-16-amine plays a significant role in biochemical reactions, particularly as a linker or spacer in the synthesis of complex molecules. Its structure allows it to interact with enzymes, proteins, and other biomolecules. For instance, the amine group of 2,5,8,11,14-Pentaoxahexadecan-16-amine can form covalent bonds with carboxylic acids, activated esters, and carbonyl groups, facilitating the formation of peptide bonds and other linkages. This compound is often used in the modification of proteins and peptides, enhancing their solubility and stability in aqueous media .
Cellular Effects
2,5,8,11,14-Pentaoxahexadecan-16-amine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux. Additionally, 2,5,8,11,14-Pentaoxahexadecan-16-amine can impact the expression of genes related to cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2,5,8,11,14-Pentaoxahexadecan-16-amine exerts its effects through various binding interactions with biomolecules. The amine group can form hydrogen bonds and ionic interactions with amino acids in proteins, potentially inhibiting or activating enzyme activity. This compound can also undergo post-translational modifications, such as acetylation or methylation, which can further influence its interactions with other biomolecules and its overall function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5,8,11,14-Pentaoxahexadecan-16-amine can change over time. The compound is relatively stable under standard storage conditions, but it may degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that 2,5,8,11,14-Pentaoxahexadecan-16-amine can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 2,5,8,11,14-Pentaoxahexadecan-16-amine vary with different dosages in animal models. At low doses, the compound can enhance cellular functions and promote cell growth. At high doses, it may exhibit toxic effects, including cytotoxicity and apoptosis. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher concentrations .
Metabolic Pathways
2,5,8,11,14-Pentaoxahexadecan-16-amine is involved in several metabolic pathways. It interacts with enzymes such as transferases and hydrolases, which facilitate its incorporation into larger biomolecules. The compound can also affect the levels of various metabolites, influencing the overall metabolic flux within cells. Cofactors such as adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide (NAD) may play a role in these metabolic processes .
Transport and Distribution
Within cells and tissues, 2,5,8,11,14-Pentaoxahexadecan-16-amine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s hydrophilic nature allows it to be readily soluble in aqueous environments, aiding its distribution within the cell .
Subcellular Localization
2,5,8,11,14-Pentaoxahexadecan-16-amine is localized to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, acetylation or phosphorylation of the compound may enhance its localization to the nucleus, where it can modulate gene expression .
属性
IUPAC Name |
3-(2-chloroquinolin-3-yl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO/c19-18-15(12-14-8-4-5-9-16(14)20-18)10-11-17(21)13-6-2-1-3-7-13/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMZMYBMMYBIOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC3=CC=CC=C3N=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333212 | |
| Record name | 3-(2-chloroquinolin-3-yl)-1-phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5498-83-9 | |
| Record name | 3-(2-chloroquinolin-3-yl)-1-phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


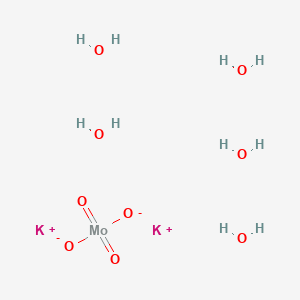
![(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(2R)-4-hydroxy-6-methylhept-5-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B1676707.png)
